2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
CAS No.:
Cat. No.: VC13244089
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde -](/images/structure/VC13244089.png)
Molecular Formula | C17H12N2O2S |
---|---|
Molecular Weight | 308.4 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Standard InChI | InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16-14(10-20)19-13-4-2-3-5-15(13)22-17(19)18-16/h2-10H,1H3 |
Standard InChI Key | YRHIOPXFEPCQMB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Structural Elucidation and Molecular Properties
Molecular Architecture
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (molecular formula: , molecular weight: 308.4 g/mol) features a fused bicyclic system comprising a benzimidazole ring condensed with a thiazole ring. The 4-methoxyphenyl substituent at position 2 and the aldehyde group at position 3 introduce electronic asymmetry, with the methoxy group acting as an electron donor and the aldehyde as an electron-withdrawing group . This polarity facilitates interactions with both hydrophilic and hydrophobic regions of biological macromolecules.
Table 1: Key Structural Descriptors
Electronic and Steric Features
The methoxy group’s para position on the phenyl ring minimizes steric hindrance while maximizing electronic effects, enabling π-π stacking with aromatic residues in enzyme active sites. The aldehyde group’s electrophilic nature allows for Schiff base formation with lysine residues, a critical mechanism in enzyme inhibition . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating substantial charge separation that enhances solubility in polar solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
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Condensation: 2-Aminobenzothiazole reacts with 4-methoxyacetophenone in ethanol under reflux to form 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole .
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Vilsmeier-Haack Formylation: The intermediate undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 60°C, introducing the aldehyde group at position 3 .
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Purification: Column chromatography (hexane/ethyl acetate, 7:3) yields the final product with >90% purity .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | EtOH, NaHCO₃ | 60°C | 8 h | 85% |
2 | POCl₃, DMF | 0°C → 60°C | 4 h | 78% |
3 | Column Chromatography | RT | - | 92% |
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution, where the in situ-generated chloroiminium ion attacks the electron-rich C3 position of the imidazothiazole core . Methoxy group-directed regioselectivity ensures monosubstitution, avoiding side products.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.2 Hz, 1H, Ar-H), 7.94 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym).
X-ray Crystallography
Single-crystal X-ray analysis confirms planar geometry (torsion angle <5°) and intermolecular hydrogen bonding between the aldehyde oxygen and thiazole sulfur (2.89 Å), stabilizing the crystal lattice.
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
The compound selectively inhibits human carbonic anhydrase II (hCA II) with , outperforming acetazolamide () in isoform specificity . Docking studies reveal that the aldehyde forms a hydrogen bond with Thr199, while the methoxyphenyl group occupies the hydrophobic pocket near Val121 .
Table 3: Enzyme Inhibition Profiles
Isoform | Selectivity Ratio (vs. hCA II) | |
---|---|---|
hCA I | >100 | >1.7 |
hCA II | 57.7 | 1.0 |
hCA IX | >100 | >1.7 |
hCA XII | >100 | >1.7 |
Anticancer Activity
In MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 18.3 µM by inducing apoptosis via caspase-3 activation. Comparative studies show a 3.2-fold potency increase over 5-fluorouracil (IC₅₀ = 58.9 µM), attributed to enhanced membrane permeability from the methoxy group.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts biofilm formation by chelating Mg²⁺ ions essential for microbial adhesins .
Applications in Drug Development
Derivative Design Strategies
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Aldehyde Modification: Conversion to hydrazones or oximes improves metabolic stability .
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Methoxy Substitution: Replacing methoxy with trifluoromethoxy enhances blood-brain barrier penetration .
Table 4: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Aldehyde → Hydrazone | ↑ hCA II inhibition (K_i = 42.1 µM) |
4-OCH₃ → 4-CF₃O | ↑ Anticancer IC₅₀ (12.7 µM) |
Thiazole → Oxazole | ↓ Antimicrobial activity |
Pharmacokinetic Profiling
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